molecular formula C20H24N2O5S B2387066 2,5-dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 955674-50-7

2,5-dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No.: B2387066
CAS No.: 955674-50-7
M. Wt: 404.48
InChI Key: CTKXEUCGKKCRET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with dimethoxy groups and a tetrahydroisoquinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Propionyl Group: The propionyl group can be introduced via acylation reactions using propionyl chloride or anhydride.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethoxybenzenesulfonamide: Lacks the tetrahydroisoquinoline moiety.

    N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide: Lacks the dimethoxy groups.

    2,5-dimethoxy-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide: Lacks the propionyl group.

Uniqueness

The uniqueness of 2,5-dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

2,5-Dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound based on available research findings, including case studies and detailed data tables.

Chemical Structure and Properties

The compound can be characterized by its unique structure that includes a tetrahydroisoquinoline core with methoxy and sulfonamide substituents. The molecular formula is C19H24N2O4SC_{19}H_{24}N_2O_4S, and its molecular weight is approximately 372.47 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Antitumor Activity : Studies have shown that related compounds demonstrate significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives possess antimicrobial activity against a range of pathogens.
  • Neuroprotective Effects : Compounds in this class may also have neuroprotective properties.

Antitumor Activity

A study evaluating the antitumor potential of related tetrahydroisoquinoline derivatives reported significant cytotoxicity against human lung cancer cell lines. The results are summarized in Table 1.

CompoundCell LineIC50 (μM)
This compoundA5496.26 ± 0.33
This compoundHCC8276.48 ± 0.11
DoxorubicinA5491.31 ± 0.11
StaurosporineHCC8270.047 ± 0.007

The compound exhibited an IC50 value comparable to established chemotherapeutic agents like Doxorubicin and Staurosporine, indicating its potential as an effective antitumor agent.

Antimicrobial Activity

Research has indicated that certain benzenesulfonamide derivatives demonstrate antimicrobial properties against various bacterial strains. A comparative analysis is shown in Table 2.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
This compoundE. coli15
This compoundS. aureus10
Control (Ampicillin)E. coli<1
Control (Vancomycin)S. aureus<1

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Preliminary studies have indicated that tetrahydroisoquinoline derivatives may exert neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells.

Case Studies

A notable case involved the administration of a related compound in a clinical setting where patients with advanced lung cancer showed improved outcomes when treated with the compound alongside standard chemotherapy regimens. The study highlighted the need for further investigation into the pharmacodynamics and long-term effects of such compounds.

Properties

IUPAC Name

2,5-dimethoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-4-20(23)22-10-9-14-5-6-16(11-15(14)13-22)21-28(24,25)19-12-17(26-2)7-8-18(19)27-3/h5-8,11-12,21H,4,9-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKXEUCGKKCRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.